4-Nitro-3,6-dihydro-2H-thiopyran
Overview
Description
4-Nitro-3,6-dihydro-2H-thiopyran is a heterocyclic compound characterized by a six-membered ring containing sulfur and a nitro group at the fourth position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3,6-dihydro-2H-thiopyran typically involves the hetero-Diels–Alder reaction of enamine-3-thiones with nitroalkenes. This one-pot method is efficient and yields the desired thiopyran derivatives in moderate to good yields. The reaction conditions often involve room temperature and the use of Lawesson’s reagent for thionation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent like butanol.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Reduction: 4-Amino-3,6-dihydro-2H-thiopyran.
Substitution: Depending on the nucleophile, various substituted thiopyran derivatives can be formed.
Scientific Research Applications
4-Nitro-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential antibacterial and antifungal activities have been observed, making it a candidate for further biological studies.
Medicine: Its derivatives are being explored for their potential as dopamine receptor agonists, which could have implications in treating neurological disorders.
Mechanism of Action
The biological activity of 4-Nitro-3,6-dihydro-2H-thiopyran is primarily due to its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. Additionally, its derivatives that act as dopamine receptor agonists interact with the dopamine D1 receptors, influencing neurological pathways .
Comparison with Similar Compounds
3-Nitro-2H-thiopyran: Similar structure but with the nitro group at the third position.
3,4-Dihydro-2H-thiopyran: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Nitro-3,6-dihydro-2H-thiopyran is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. This positioning allows for selective reduction and substitution reactions that are not as feasible with other thiopyran derivatives .
Properties
IUPAC Name |
4-nitro-3,6-dihydro-2H-thiopyran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXELCMRMORKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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